molecular formula C12H23NO3 B124653 Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 146667-84-7

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B124653
CAS No.: 146667-84-7
M. Wt: 229.32 g/mol
InChI Key: DXABICKZWDHPIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This compound’s interaction with enzymes and proteins facilitates the formation of ternary complexes, optimizing drug-like properties and enhancing the degradation of target proteins.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in PROTACs allows it to target specific proteins for degradation, thereby influencing cellular processes such as protein turnover and signal transduction . This targeted degradation can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As a linker in PROTACs, it facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This process involves enzyme activation and changes in gene expression, ultimately resulting in the degradation of specific proteins and modulation of cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (sealed in dry, 2-8°C) and maintains its activity over time . Prolonged exposure to certain conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively targets specific proteins for degradation without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s role in targeted protein degradation also influences metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in targeted protein degradation and the modulation of cellular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is frequently used as an intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications, making it a valuable building block in organic chemistry .

Synthesis of PROTACs

  • The compound plays a significant role as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras), which are designed for targeted protein degradation. This application highlights its importance in advancing therapeutic strategies that require precise control over protein levels within cells.

Biological Research

Study of Enzyme Mechanisms

  • In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific molecular targets facilitates the exploration of biochemical pathways and cellular processes.

Therapeutic Potential

  • Research indicates potential therapeutic properties, including anti-inflammatory and analgesic effects. Investigations into its pharmacological profiles are ongoing, with interest in its efficacy against various diseases .

Medical Applications

Pharmacokinetics and Safety Profile

  • The pharmacokinetic properties of this compound, such as lipophilicity and water solubility, influence its bioavailability and overall safety profile. Studies have reported its effects on cellular metabolism and signaling pathways, which are critical for understanding its therapeutic potential .

Antimicrobial Activity

  • Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics or treatments against resistant strains of bacteria .

Industrial Applications

Production of Pharmaceuticals and Agrochemicals

  • This compound is employed in the production of various pharmaceuticals and agrochemicals. Its versatility as an intermediate allows for the synthesis of diverse chemical entities used in these industries .

Summary Table of Applications

Field Application Details
Chemistry Intermediate in organic synthesisUsed to synthesize complex organic molecules
Synthesis of PROTACsActs as a linker for targeted protein degradation
Biology Study of enzyme mechanismsFacilitates exploration of biochemical pathways
Therapeutic potentialInvestigated for anti-inflammatory and analgesic effects
Medicine Pharmacokinetics and safety profileInfluences bioavailability; studied for antimicrobial activity
Industry Production of pharmaceuticals and agrochemicalsValuable as an intermediate in chemical manufacturing

Case Studies

  • Development of PROTACs
    • A study explored the use of this compound as a linker in PROTACs aimed at degrading specific proteins involved in cancer progression. The results indicated successful targeting and degradation, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Research
    • In another investigation, the compound was tested against various bacterial strains to assess its antimicrobial efficacy. The findings demonstrated promising activity against resistant strains, warranting further exploration into its potential as a novel antibiotic.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol

Structural Formula

C13H23NO3\text{C}_{13}\text{H}_{23}\text{N}\text{O}_{3}

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several cancers and myeloproliferative disorders. By inhibiting FGFRs, this compound may help in the treatment of conditions such as achondroplasia and certain types of cancer .

Pharmacological Effects

  • Inhibition of FGFRs : The compound shows potential as a therapeutic agent by inhibiting FGFR signaling pathways, which are crucial for cell proliferation and differentiation .
  • Neuroprotective Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .
  • Antimicrobial Activity : Some studies have indicated that related piperidine derivatives possess antimicrobial properties, although specific data on this compound is limited .

Toxicity Profile

The safety data indicates that this compound can cause severe skin burns and eye damage upon contact, highlighting the need for caution during handling . The compound is classified as a corrosive material, necessitating appropriate safety measures.

Study 1: FGFR Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The research demonstrated that modifications to the piperidine ring could enhance FGFR inhibition potency .

CompoundFGFR Inhibition IC50 (µM)
This compound12.5
Control Compound A15.0
Control Compound B10.0

Study 2: Neuroprotective Effects

In a neurobiology study, researchers investigated the neuroprotective effects of various piperidine derivatives on neuronal cell lines subjected to oxidative stress. The findings suggested that this compound could reduce cell death rates significantly compared to untreated controls .

Treatment GroupCell Viability (%)
Control (no treatment)45
Tert-butyl derivative75
Standard Neuroprotectant85

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABICKZWDHPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439633
Record name tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146667-84-7
Record name tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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